Lonafarnib

Catalog No.
S548915
CAS No.
193275-84-2
M.F
C27H31Br2ClN4O2
M. Wt
638.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lonafarnib

CAS Number

193275-84-2

Product Name

Lonafarnib

IUPAC Name

4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide

Molecular Formula

C27H31Br2ClN4O2

Molecular Weight

638.8 g/mol

InChI

InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1

InChI Key

DHMTURDWPRKSOA-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

(+)4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-yl)-1-piperidinyl)-2-oxoethyl)-1-piperidinecarboxamide, 4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide, lonafarnib, SCH 66336, SCH66336

Canonical SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N

Isomeric SMILES

C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N

Description

The exact mass of the compound Lonafarnib is 636.05023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 719467. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of 4-\{2-[4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl\}piperidine-1-carboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Progeria Treatment

Lonafarnib has shown particular promise in treating Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal childhood disease characterized by accelerated aging. Studies have demonstrated that Lonafarnib can improve some aspects of the disease, including:

  • Increased bone mineral density ()
  • Improved cardiovascular health ()
  • Extended lifespan in patients with HGPS ()

The Progeria Research Foundation is actively involved in facilitating further research on Lonafarnib's effects on HGPS. They even offer the drug to researchers for pre-clinical studies to explore its potential benefits further ().

Combination Therapy Studies

Since Lonafarnib shows positive effects in HGPS, researchers are exploring its potential in combination with other medications. This approach aims to potentially improve treatment efficacy. The Progeria Research Foundation highlights the importance of such studies for developing future treatment strategies for HGPS ().

Research on Other Diseases

Lonafarnib's mechanism of action is also being investigated for its potential application in treating other diseases. These include cancers driven by specific mutations and laminopathies, a group of diseases affecting the structure of the cell nucleus ().

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

636.05023

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IOW153004F

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, leukemia (unspecified), and lung cancer.
Treatment of Hutchinson-Gilford Progeria Syndrome, Treatment of progeroid laminopathies

Pharmacology

Lonafarnib is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Alkyl/Aryl transferases [EC:2.5.1.-]
FNT [HSA:2339 2342] [KO:K05955 K05954]

Pictograms

Health Hazard

Health Hazard

Other CAS

193275-84-2

Wikipedia

Lonafarnib

Biological Half Life

Lonafarnib has a mean half-life of approximately 4-6 hours following oral administration of 100 mg twice daily in healthy subjects.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sun L, Xie S, Peng G, Wang J, Li Y, Qin J, Zhong D. Lonafarnib is a potential inhibitor for neovascularization. PLoS One. 2015 Apr 8;10(4):e0122830. doi: 10.1371/journal.pone.0122830. eCollection 2015. PubMed PMID: 25853815.
2: Ullrich NJ, Kieran MW, Miller DT, Gordon LB, Cho YJ, Silvera VM, Giobbie-Hurder A, Neuberg D, Kleinman ME. Neurologic features of Hutchinson-Gilford progeria syndrome after lonafarnib treatment. Neurology. 2013 Jul 30;81(5):427-30. doi: 10.1212/WNL.0b013e31829d85c0. Epub 2013 Jun 28. PubMed PMID: 23897869; PubMed Central PMCID: PMC3776537.
3: Yust-Katz S, Liu D, Yuan Y, Liu V, Kang S, Groves M, Puduvalli V, Levin V, Conrad C, Colman H, Hsu S, Yung WK, Gilbert MR. Phase 1/1b study of lonafarnib and temozolomide in patients with recurrent or temozolomide refractory glioblastoma. Cancer. 2013 Aug 1;119(15):2747-53. doi: 10.1002/cncr.28031. Epub 2013 Apr 30. PubMed PMID: 23633392; PubMed Central PMCID: PMC4001735.
4: Milojkovic Kerklaan B, Diéras V, Le Tourneau C, Mergui-Roelvink M, Huitema AD, Rosing H, Beijnen JH, Marreaud S, Govaerts AS, Piccart-Gebhart MJ, Schellens JH, Awada A. Phase I study of lonafarnib (SCH66336) in combination with trastuzumab plus paclitaxel in Her2/neu overexpressing breast cancer: EORTC study 16023. Cancer Chemother Pharmacol. 2013 Jan;71(1):53-62. doi: 10.1007/s00280-012-1972-1. Epub 2012 Sep 29. Erratum in: Cancer Chemother Pharmacol. 2013 Feb;71(2):553. Kerklaan, Bojana Milojkovic [corrected to Milojkovic Kerklaan, Bojana]. PubMed PMID: 23053259.
5: Wong NS, Morse MA. Lonafarnib for cancer and progeria. Expert Opin Investig Drugs. 2012 Jul;21(7):1043-55. doi: 10.1517/13543784.2012.688950. Epub 2012 May 24. Review. PubMed PMID: 22620979.
6: Meier W, du Bois A, Rau J, Gropp-Meier M, Baumann K, Huober J, Wollschlaeger K, Kreienberg R, Canzler U, Schmalfeldt B, Wimberger P, Richter B, Schröder W, Belau A, Stähle A, Burges A, Sehouli J. Randomized phase II trial of carboplatin and paclitaxel with or without lonafarnib in first-line treatment of epithelial ovarian cancer stage IIB-IV. Gynecol Oncol. 2012 Aug;126(2):236-40. doi: 10.1016/j.ygyno.2012.04.050. Epub 2012 May 4. PubMed PMID: 22564713.
7: Wong NS, Meadows KL, Rosen LS, Adjei AA, Kaufmann SH, Morse MA, Petros WP, Zhu Y, Statkevich P, Cutler DL, Meyers ML, Hurwitz HI. A phase I multicenter study of continuous oral administration of lonafarnib (SCH 66336) and intravenous gemcitabine in patients with advanced cancer. Cancer Invest. 2011 Nov;29(9):617-25. doi: 10.3109/07357907.2011.621912. PubMed PMID: 22011284; PubMed Central PMCID: PMC4101887.
8: Marcuzzi A, De Leo L, Decorti G, Crovella S, Tommasini A, Pontillo A. The farnesyltransferase inhibitors tipifarnib and lonafarnib inhibit cytokines secretion in a cellular model of mevalonate kinase deficiency. Pediatr Res. 2011 Jul;70(1):78-82. doi: 10.1038/pr.2011.303. PubMed PMID: 21430599.
9: Kauh J, Chanel-Vos C, Escuin D, Fanucchi MP, Harvey RD, Saba N, Shin DM, Gal A, Pan L, Kutner M, Ramalingam SS, Bender L, Marcus A, Giannakakou P, Khuri FR. Farnesyl transferase expression determines clinical response to the docetaxel-lonafarnib combination in patients with advanced malignancies. Cancer. 2011 Sep 1;117(17):4049-59. doi: 10.1002/cncr.26004. Epub 2011 Mar 1. PubMed PMID: 21365629; PubMed Central PMCID: PMC3131496.
10: Chaponis D, Barnes JW, Dellagatta JL, Kesari S, Fast E, Sauvageot C, Panagrahy D, Greene ER, Ramakrishna N, Wen PY, Kung AL, Stiles C, Kieran MW. Lonafarnib (SCH66336) improves the activity of temozolomide and radiation for orthotopic malignant gliomas. J Neurooncol. 2011 Aug;104(1):179-89. doi: 10.1007/s11060-010-0502-4. Epub 2011 Jan 19. PubMed PMID: 21246394.
11: Castaneda C, Meadows KL, Truax R, Morse MA, Kaufmann SH, Petros WP, Zhu Y, Statkevich P, Cutler DL, Hurwitz HI. Phase I and pharmacokinetic study of lonafarnib, SCH 66336, using a 2-week on, 2-week off schedule in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2011 Feb;67(2):455-63. doi: 10.1007/s00280-010-1488-5. Epub 2010 Oct 24. PubMed PMID: 20972873.
12: Niessner H, Beck D, Sinnberg T, Lasithiotakis K, Maczey E, Gogel J, Venturelli S, Berger A, Mauthe M, Toulany M, Flaherty K, Schaller M, Schadendorf D, Proikas-Cezanne T, Schittek B, Garbe C, Kulms D, Meier F. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells. J Invest Dermatol. 2011 Feb;131(2):468-79. doi: 10.1038/jid.2010.297. Epub 2010 Oct 14. PubMed PMID: 20944654.
13: Liu G, Taylor SA, Marrinan CH, Hsieh Y, Bishop WR, Kirschmeier P, Long BJ. Continuous and intermittent dosing of lonafarnib potentiates the therapeutic efficacy of docetaxel on preclinical human prostate cancer models. Int J Cancer. 2009 Dec 1;125(11):2711-20. doi: 10.1002/ijc.24644. PubMed PMID: 19530253.
14: Hanrahan EO, Kies MS, Glisson BS, Khuri FR, Feng L, Tran HT, Ginsberg LE, Truong MT, Hong WK, Kim ES. A phase II study of Lonafarnib (SCH66336) in patients with chemorefractory, advanced squamous cell carcinoma of the head and neck. Am J Clin Oncol. 2009 Jun;32(3):274-9. doi: 10.1097/COC.0b013e318187dd57. PubMed PMID: 19433965.
15: Ravoet C, Mineur P, Robin V, Debusscher L, Bosly A, André M, El Housni H, Soree A, Bron D, Martiat P. Farnesyl transferase inhibitor (lonafarnib) in patients with myelodysplastic syndrome or secondary acute myeloid leukaemia: a phase II study. Ann Hematol. 2008 Nov;87(11):881-5. doi: 10.1007/s00277-008-0536-2. Epub 2008 Jul 19. PubMed PMID: 18641985.
16: Feldman EJ, Cortes J, DeAngelo DJ, Holyoake T, Simonsson B, O'Brien SG, Reiffers J, Turner AR, Roboz GJ, Lipton JH, Maloisel F, Colombat P, Martinelli G, Nielsen JL, Petersdorf S, Guilhot F, Barker J, Kirschmeier P, Frank E, Statkevich P, Zhu Y, Loechner S, List A. On the use of lonafarnib in myelodysplastic syndrome and chronic myelomonocytic leukemia. Leukemia. 2008 Sep;22(9):1707-11. doi: 10.1038/leu.2008.156. Epub 2008 Jun 12. PubMed PMID: 18548095.
17: Oh SH, Jin Q, Kim ES, Khuri FR, Lee HY. Insulin-like growth factor-I receptor signaling pathway induces resistance to the apoptotic activities of SCH66336 (lonafarnib) through Akt/mammalian target of rapamycin-mediated increases in survivin expression. Clin Cancer Res. 2008 Mar 1;14(5):1581-9. doi: 10.1158/1078-0432.CCR-07-0952. PubMed PMID: 18316583.
18: Taylor SA, Marrinan CH, Liu G, Nale L, Bishop WR, Kirschmeier P, Liu M, Long BJ. Combining the farnesyltransferase inhibitor lonafarnib with paclitaxel results in enhanced growth inhibitory effects on human ovarian cancer models in vitro and in vivo. Gynecol Oncol. 2008 Apr;109(1):97-106. doi: 10.1016/j.ygyno.2007.12.013. Epub 2008 Jan 31. PubMed PMID: 18237771.
19: Chow LQ, Eckhardt SG, O'Bryant CL, Schultz MK, Morrow M, Grolnic S, Basche M, Gore L. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2008 Sep;62(4):631-46. Epub 2007 Dec 6. PubMed PMID: 18058098; PubMed Central PMCID: PMC2813768.
20: Zhu Y, Statkevich P, Cutler DL. Effect of food on the pharmacokinetics of lonafarnib (SCH 66336) following single and multiple doses. Int J Clin Pharmacol Ther. 2007 Oct;45(10):539-47. PubMed PMID: 17966839.

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